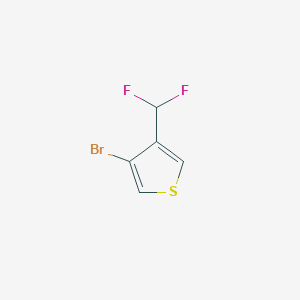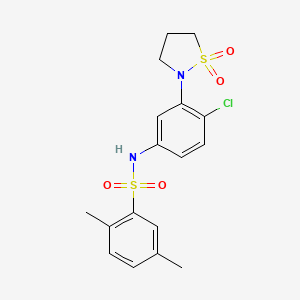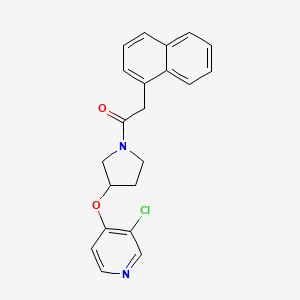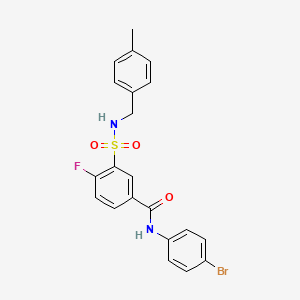![molecular formula C26H32Cl2O4 B2453579 Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 314754-56-8](/img/structure/B2453579.png)
Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chloro-4-methylpentyl groups attached to a biphenyl core, which is further substituted with dicarboxylate groups. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-biphenyldicarboxylic acid with 2-chloro-4-methylpentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of biphenyl derivatives with hydrogen atoms replacing chloro groups.
Substitution: Formation of biphenyl derivatives with new functional groups.
Applications De Recherche Scientifique
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with similar structural features but different functional groups.
2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Another biphenyl derivative with distinct substituents.
Uniqueness
Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific combination of chloro-4-methylpentyl and dicarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
(2-chloro-4-methylpentyl) 4-[4-(2-chloro-4-methylpentoxy)carbonylphenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl2O4/c1-17(2)13-23(27)15-31-25(29)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(30)32-16-24(28)14-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGOTLMOOPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(CC(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2453498.png)


![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)


![4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine](/img/structure/B2453505.png)
![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)

![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)
